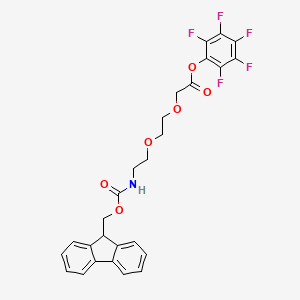

Fmoc-O2Oc-OPfp

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEHMGSPKAJWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role and Mechanism of Fmoc-O2Oc-OPfp in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic peptide development, the precise control of molecular architecture is paramount. The strategic incorporation of linkers and modifying groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a peptide. This technical guide delves into the mechanism of action and application of Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp), a key building block in the synthesis of complex and modified peptides. We will explore its role in solid-phase peptide synthesis (SPPS), provide detailed experimental protocols, present comparative data on coupling efficiencies, and illustrate the underlying chemical principles through mechanistic diagrams.

Introduction to this compound in Peptide Synthesis

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH or Fmoc-AEEA-OH) is a hydrophilic linker that is widely employed in peptide modification. The "O2Oc" or "AEEA" designation refers to the two ether oxygens and the octanoic acid backbone, which imparts increased hydrophilicity and flexibility to the parent peptide. This can lead to improved solubility, reduced aggregation, and altered pharmacokinetic profiles.

The pentafluorophenyl (Pfp) ester form, this compound, is a highly activated derivative designed for efficient coupling during solid-phase peptide synthesis (SPPS). The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, driving the amide bond formation to completion.[1][2]

Key Attributes of this compound:

-

Hydrophilic Spacer: The O2Oc linker enhances the water solubility of the resulting peptide.[3]

-

Flexible Linker: The ethylene glycol units provide conformational flexibility.

-

Efficient Coupling: The OPfp ester is a highly reactive activating group, ensuring rapid and efficient amide bond formation.[2]

-

Compatibility with Fmoc Chemistry: The Fmoc protecting group allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.

Mechanism of Action

The utility of this compound in peptide synthesis is centered around two key chemical transformations: the coupling of the linker to the peptide chain and the subsequent deprotection of the Fmoc group to allow for further chain elongation.

Coupling Reaction

The coupling of this compound to the N-terminus of a resin-bound peptide proceeds via a nucleophilic acyl substitution. The free amine of the peptide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the pentafluorophenyl ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Caption: Coupling of this compound to a peptide.

Fmoc Deprotection

Following the successful coupling of the linker, the N-terminal Fmoc protecting group must be removed to allow for the addition of the next amino acid in the sequence. This is typically achieved by treatment with a mild base, such as piperidine in dimethylformamide (DMF). The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination reaction that liberates the free amine, dibenzofulvene, and carbon dioxide.[4][5]

Caption: Base-mediated Fmoc deprotection mechanism.

Data Presentation: Coupling Efficiency

Pentafluorophenyl esters are known for their high reactivity, leading to excellent coupling efficiencies and minimal racemization.[2] While specific kinetic data for this compound is not extensively published in comparative tables, the general performance of OPfp esters relative to other common coupling reagents provides a strong indication of its efficacy.

| Coupling Reagent/Method | Relative Coupling Rate | Advantages | Disadvantages |

| OPfp Esters | Very High | Stable, crystalline solids; low racemization; no need for in-situ activation. | Higher cost of pre-activated building blocks. |

| HBTU/HOBt | High | Widely used; reliable for most couplings. | Can lead to guanidinylation of the free amine.[6] |

| HATU/HOAt | Very High | More efficient than HBTU, especially for hindered couplings. | Higher cost; HOAt is explosive.[7] |

| DIC/HOBt | High | Cost-effective; urea byproduct is soluble. | Potential for racemization with some amino acids. |

| PyBOP | High | Good for hindered couplings; no guanidinylation. | Forms toxic HMPA byproduct.[6] |

Experimental Protocols

This section provides a detailed protocol for the incorporation of an Fmoc-O2Oc-OH linker into a peptide sequence using solid-phase peptide synthesis. The protocol involves the in-situ activation of the carboxylic acid to form the OPfp ester, followed by coupling to the resin-bound peptide.

Materials and Reagents

-

Fmoc-protected amino acid loaded resin

-

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH)

-

Pentafluorophenol (PFP)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Experimental Workflow

Caption: Experimental workflow for linker incorporation.

Step-by-Step Procedure

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[2]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

-

Activation of Fmoc-O2Oc-OH: In a separate vial, dissolve Fmoc-O2Oc-OH (3 equivalents relative to resin loading) and pentafluorophenol (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to react for 15-20 minutes at room temperature to pre-activate the linker.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

-

Chain Elongation (Optional): If further amino acids are to be added after the linker, repeat the deprotection (Step 2) and coupling (Step 5 with the desired Fmoc-amino acid) cycles.

-

Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Wash the resin as described in Step 3 and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

-

Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and highly efficient reagent for the incorporation of a hydrophilic linker in solid-phase peptide synthesis. Its pre-activated pentafluorophenyl ester form ensures rapid and clean coupling reactions, while the Fmoc protecting group allows for its seamless integration into standard SPPS protocols. The O2Oc linker itself offers a powerful tool for modulating the physicochemical properties of peptides, making it an important component in the design and synthesis of novel peptide-based therapeutics and research tools. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Bot Detection [iris-biotech.de]

- 7. peptide.com [peptide.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Synthesis Route for Fmoc-O2Oc-OPfp: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis route for Fmoc-O2Oc-OPfp, chemically known as the pentafluorophenyl ester of 8-(Fmoc-amino)octanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amino functionality, while the pentafluorophenyl (Pfp) ester provides a highly activated carboxylic acid, facilitating efficient peptide bond formation. The C8 alkyl chain (octanoic acid derivative) acts as a lipophilic spacer. This guide details a common two-step synthesis route, starting from 8-aminooctanoic acid.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two main steps:

-

Fmoc Protection: The amino group of 8-aminooctanoic acid is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base.

-

Pentafluorophenyl Esterification: The carboxylic acid of the resulting Fmoc-8-aminooctanoic acid (Fmoc-O2Oc-OH) is activated by conversion to a pentafluorophenyl ester using pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC).

The overall reaction scheme is presented below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

This procedure is based on standard Fmoc protection of amino acids.

-

Materials:

-

8-aminooctanoic acid

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 8-aminooctanoic acid in a 10% aqueous solution of sodium carbonate.

-

To this solution, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture overnight at room temperature.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude Fmoc-8-aminooctanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

This procedure follows a general method for the synthesis of pentafluorophenyl active esters.

-

Materials:

-

Fmoc-8-aminooctanoic acid (from Step 1)

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM) or Ethyl acetate

-

Dicyclohexylurea (DCU)

-

-

Procedure:

-

Dissolve Fmoc-8-aminooctanoic acid and pentafluorophenol in anhydrous DCM or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in the same solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter off the DCU precipitate and wash it with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or flash column chromatography.

-

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |

| 8-aminooctanoic acid | - | C₈H₁₇NO₂ | 159.23 | - | >98% |

| Fmoc-8-aminooctanoic acid | Fmoc-O2Oc-OH | C₂₃H₂₇NO₄ | 381.47 | 85-95% | >98% |

| This compound | - | C₂₉H₂₆F₅NO₄ | 547.51 | 70-90% | >98% |

Note: Typical yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Logical Relationship Diagram

The following diagram illustrates the logical progression and dependencies in the synthesis of this compound.

Caption: Logical flow of the this compound synthesis.

In-Depth Technical Guide to Fmoc-O2Oc-OPfp: A Core Component for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Fmoc-O2Oc-OPfp, a critical building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and biomaterial development.

Introduction

This compound, systematically named (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate, is a hydrophilic linker functionalized with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pentafluorophenyl (Pfp) ester activating group. The "O2Oc" designation refers to the 8-amino-3,6-dioxaoctanoic acid (also known as AEEA) core, a short polyethylene glycol (PEG)-like spacer. This unique combination of a protecting group, a flexible and solubilizing linker, and an activated ester makes this compound a highly valuable reagent for solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics and biomaterials.[1]

The incorporation of the AEEA linker can enhance the solubility and stability of peptides, and its flexibility can be advantageous in various applications, including the synthesis of antibody-drug conjugates (ADCs) and long-acting peptide drugs like Semaglutide and Tirzepatide.[1][2]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively available in peer-reviewed literature. However, based on its chemical structure and data for the precursor, Fmoc-O2Oc-OH (Fmoc-AEEA-OH), the following properties can be summarized.

| Property | Value | Source |

| Chemical Name | (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | N/A |

| Synonym(s) | Fmoc-AEEA-OPfp, Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester | N/A |

| CAS Number | 1263044-39-8 | [1] |

| Molecular Formula | C₂₇H₂₂F₅NO₆ | [1] |

| Molecular Weight | 551.5 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Melting Point | Not available. The precursor, Fmoc-AEEA-OH, has a melting point of 90-92 °C. | [3] |

| Boiling Point | Not available. The precursor, Fmoc-AEEA-OH, has a predicted boiling point of 631.4 °C. | [3] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DCM, and DMSO. PEG-containing compounds generally exhibit good solubility in both aqueous and organic media. | [4] |

| Stability | Stable under standard laboratory conditions but sensitive to moisture. The Pfp ester is susceptible to hydrolysis. | N/A |

| Reactivity | The Pfp ester is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable amide bonds. | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from diglycolamine. The first step is the protection and modification of diglycolamine to yield Fmoc-O2Oc-OH (Fmoc-AEEA-OH). The second step is the esterification of the carboxylic acid with pentafluorophenol to give the final activated ester.

Step 1: Synthesis of Fmoc-O2Oc-OH (Fmoc-AEEA-OH)

A detailed synthesis route for Fmoc-AEEA-OH is described in patent CN103664701A. The process involves the reaction of diglycolamine with benzaldehyde to protect the amino group, followed by reaction with a bromoacetic acid derivative. After deprotection, the free amine is reacted with Fmoc-OSu to yield the desired product.

Step 2: Esterification to this compound (Representative Protocol)

This protocol is a general procedure for the formation of pentafluorophenyl esters from carboxylic acids.

-

Materials:

-

Fmoc-O2Oc-OH (1 equivalent)

-

Pentafluorophenol (1.1 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

-

Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

-

-

Procedure:

-

Dissolve Fmoc-O2Oc-OH and pentafluorophenol in anhydrous DCM or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC dropwise to the stirred solution. If the reaction is sluggish, a catalytic amount of DMAP can be added.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

-

Use of this compound in Solid-Phase Peptide Synthesis

This compound is used to introduce the AEEA linker into a peptide sequence on a solid support.

-

Materials:

-

Fmoc-deprotected peptide-resin (1 equivalent)

-

This compound (1.5-3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

-

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve this compound in DMF and add it to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.

-

Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

The resin is now ready for the deprotection of the newly introduced Fmoc group and the coupling of the next amino acid in the sequence.

-

Signaling Pathways and Experimental Workflows

The primary role of this compound is as a building block in chemical synthesis, rather than directly participating in biological signaling pathways. The following diagrams illustrate the key chemical workflows involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Application of this compound in SPPS.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of modified peptides. Its hydrophilic AEEA linker can impart favorable properties to the final peptide product, such as increased solubility and improved pharmacokinetic profiles. The pre-activated pentafluorophenyl ester allows for efficient coupling reactions in solid-phase peptide synthesis. While specific, detailed experimental data for the compound itself is limited in the public domain, the general protocols and workflows provided in this guide offer a solid foundation for its successful application in research and development. As the demand for complex and modified peptides continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.

References

A Comprehensive Technical Guide to Fmoc-O2Oc-OPfp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-O2Oc-OPfp, a key building block in modern peptide synthesis and drug delivery applications. This document outlines its chemical properties, synthesis, and common applications, offering detailed protocols and workflow visualizations to support researchers in their work.

Core Compound Data

This compound, also known by its IUPAC name (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate, is a widely utilized amino acid derivative in solid-phase peptide synthesis.[1] Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1263044-39-8 | [1] |

| Molecular Weight | 551.466 g/mol | [1] |

| Molecular Formula | C27H22F5NO6 | [1] |

| Synonyms | Fmoc-Ado-OPfp, Fmoc-AEEA-Pfp | [2] |

Synthesis and Deprotection Protocols

The synthesis of this compound is a multi-step process that involves the protection of the amine group followed by the activation of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Formation of Fmoc-O2Oc : The initial step involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with 2-(2-aminoethoxy)ethoxy]acetic acid. This reaction is typically carried out in the presence of a base, such as triethylamine, to yield the Fmoc-protected intermediate, Fmoc-O2Oc.

-

Formation of the Pentafluorophenyl Ester : The subsequent step is the activation of the carboxylic acid group of Fmoc-O2Oc. This is achieved by reacting it with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC). This results in the final product, this compound.[1]

Experimental Protocol: Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in peptide synthesis, allowing for the subsequent coupling of the next amino acid in the sequence.

-

Reagent Preparation : Prepare a 20% solution of piperidine in a suitable solvent, such as dimethylformamide (DMF).

-

Deprotection Reaction : Treat the Fmoc-protected peptide resin with the piperidine solution. The reaction is typically complete within 10-20 minutes at room temperature.

-

Washing : Following the deprotection, thoroughly wash the resin with DMF to remove the cleaved Fmoc group and excess piperidine.

Key Applications and Workflows

This compound serves as a versatile building block in peptide synthesis, particularly for the introduction of a hydrophilic linker. This can be advantageous for improving the solubility and pharmacokinetic properties of the final peptide.

Logical Workflow for Peptide Elongation

The following diagram illustrates the logical steps involved in extending a peptide chain using this compound in solid-phase peptide synthesis.

Caption: Solid-phase peptide synthesis cycle using this compound.

Signaling Pathway Context

While this compound is a synthetic building block and not directly involved in biological signaling pathways, the peptides synthesized using it can be designed to interact with specific cellular signaling cascades. For instance, a researcher might synthesize a peptide antagonist for a G-protein coupled receptor (GPCR) to study its downstream effects.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a custom peptide, synthesized using this compound as a linker, is used to inhibit a signaling pathway.

Caption: Workflow from peptide synthesis to pathway inhibition.

References

- 1. Buy this compound (EVT-2541983) | 1263044-39-8 [evitachem.com]

- 2. 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid pentafluorophenyl ester, {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid pentafluorophenyl ester, 1-(9H-Fuoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid pentafluorophenyl ester, Fmoc-Ado-OPfp, Fmoc-AEEA-Pfp [m.chemicalbook.com]

An In-depth Technical Guide to Fmoc Protection and OPfp Activation in Peptide Synthesis

This guide provides a comprehensive overview of two foundational techniques in modern Solid-Phase Peptide Synthesis (SPPS): the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and pentafluorophenyl (OPfp) esters for carboxyl group activation. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, presents quantitative data, and offers detailed experimental protocols.

The Core Principles: Orthogonality and Activation

Modern peptide synthesis, particularly SPPS, relies on a strategy of orthogonal protection. This means that different protective groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific steps of the synthesis. The most prevalent strategy, Fmoc/tBu chemistry, uses the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups (like tert-butyl, tBu, or trityl, Trt) for the permanent protection of amino acid side chains.[1] This orthogonality is crucial, as it allows the N-terminus to be deprotected for chain elongation without disturbing the sensitive side-chain protectors, which are only removed during the final cleavage from the solid support.[1][2]

The formation of the peptide bond itself is not spontaneous and requires the activation of the incoming amino acid's carboxyl group. This is achieved by converting it into a more reactive form, which is highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[3] While various in situ coupling reagents exist, the use of pre-activated amino acids, such as Fmoc-amino acid OPfp esters, offers significant advantages in terms of stability, reaction control, and minimization of side reactions.[3][4]

The Fmoc Protecting Group: A Base-Labile Guardian

The Fmoc group is the cornerstone of the most widely used SPPS strategy. Its popularity stems from its stability under acidic conditions and its clean, rapid removal by a weak base, typically piperidine.[5]

Mechanism of Fmoc Protection and Deprotection

The Fmoc group is introduced to the Nα-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for improved stability and reduced side reactions.[5][6]

Deprotection is a base-catalyzed β-elimination reaction. A secondary amine base, such as piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This generates a stabilized carbanion, which rapidly collapses, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, thereby liberating the free amine of the peptide chain.[1][2] The reactive DBF byproduct is scavenged by excess piperidine to form a stable adduct, preventing it from causing unwanted side reactions with the newly deprotected amine.[1][2]

Caption: Mechanism of Fmoc deprotection by piperidine.

A key advantage of this process is that the DBF-piperidine adduct has a strong UV absorbance, which can be used to monitor the deprotection reaction in real-time, ensuring its completion before proceeding to the next step.[2][5]

Orthogonal Relationship in SPPS

The stability of the Fmoc group to acid is fundamental to the entire synthesis strategy. It allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact through dozens of deprotection cycles. Only at the end of the synthesis is a strong acid, like trifluoroacetic acid (TFA), used to simultaneously cleave these side-chain groups and release the final peptide from the resin support.[2][7]

Caption: Orthogonal relationship of Fmoc and acid-labile groups.

OPfp Activation: Engineering a Highly Reactive Ester

To form a peptide bond, the carboxyl group of the incoming amino acid must be activated. Pentafluorophenyl (Pfp) esters are a class of "active esters" that are sufficiently stable to be isolated and stored, yet highly reactive for coupling.[3][8]

Mechanism of OPfp Ester Coupling

The high reactivity of OPfp esters is due to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring. This effect makes the pentafluorophenoxy group an excellent leaving group and renders the carboxyl carbon highly electrophilic.[3] When an Fmoc-amino acid-OPfp ester is introduced to the deprotected N-terminus of the peptide-resin, the free amine acts as a nucleophile, attacking the activated carbonyl carbon. This forms a transient tetrahedral intermediate that quickly collapses to form the stable amide (peptide) bond, releasing pentafluorophenol as a byproduct.[9]

Caption: Amide bond formation using an OPfp active ester.

The primary benefit of using pre-activated OPfp esters is that the peptide-resin is not exposed to potentially harsh in situ activating reagents and their byproducts, which can lead to side reactions.[9] Furthermore, Fmoc-amino acid-OPfp esters are often stable, crystalline solids, which reduces the risk of racemization during storage and coupling.[3][4]

The SPPS Workflow: A Synergistic Cycle

The combination of Fmoc deprotection and OPfp activation creates a robust and efficient cycle for the stepwise elongation of a peptide chain on a solid support.

Caption: The standard Fmoc/OPfp Solid-Phase Peptide Synthesis cycle.

This cycle is repeated for each amino acid in the sequence. The efficiency of both the deprotection and coupling steps is critical, as an incomplete reaction in any cycle will result in a deletion sequence in the final product, complicating purification.[]

Quantitative Data Summary

The efficiency of deprotection and coupling steps is paramount for achieving high purity and yield in the final peptide product.

Table 1: Representative Fmoc Deprotection Kinetics

| Base Reagent (in DMF) | Amino Acid | Time for >99% Deprotection | Notes |

| 20% Piperidine | Fmoc-Val-OH | ~3-5 minutes | Standard and widely used condition.[11][12] |

| 20% Piperidine | Fmoc-Arg(Pbf)-OH | ~10-15 minutes | Sterically hindered residues may require longer deprotection times.[13] |

| 5% Piperidine | Fmoc-Val-OH | ~3-5 minutes | Effective for standard residues, demonstrating rapid kinetics even at lower concentrations.[12] |

| 1-5% DBU | General | < 3 minutes | Significantly faster than piperidine but increases the risk of side reactions like aspartimide formation.[8][14] |

| 20% 4-Methylpiperidine | Fmoc-Leu-OH | ~7-10 minutes | A common alternative to piperidine.[13] |

Table 2: Qualitative Comparison of Coupling Activation Methods

| Activation Method | Relative Speed | Risk of Racemization | Stability of Active Species | Convenience |

| OPfp Esters | Moderate to Fast | Low | High (isolatable) | High (no pre-activation needed) |

| HBTU/HATU | Very Fast | Low to Moderate | Low (generated in situ) | Moderate (requires base and pre-activation) |

| DIC/HOBt | Moderate | Low | Low (generated in situ) | Moderate (urea byproduct can be problematic) |

| Symmetrical Anhydrides | Very Fast | Moderate | Very Low (highly unstable) | Low (requires careful preparation) |

Key Experimental Protocols

The following protocols provide standardized manual procedures for key steps in the SPPS workflow. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Standard Fmoc Deprotection

This protocol describes the removal of the Nα-Fmoc group from a peptide-resin.

-

Resin Swelling: If starting with dry resin, swell it in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel (e.g., a fritted glass funnel). Drain the solvent.

-

Initial Wash: Wash the resin with DMF (3 x 10 mL per gram of resin).

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate gently for 3 minutes.[11]

-

Drain and Repeat: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[8]

-

Final Washes: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-piperidine adduct.[11] The resin is now ready for the coupling step.

Protocol 2: Coupling with Fmoc-Amino Acid OPfp Ester

This protocol details the coupling of a pre-activated Fmoc-amino acid-OPfp ester to the deprotected peptide-resin.

-

Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid-OPfp ester (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (1-3 equivalents) in a minimal amount of DMF.[4] While OPfp esters can couple alone, HOBt is often added as a catalyst to accelerate the reaction.[4][11]

-

Add to Resin: Add the prepared coupling solution to the deprotected and washed resin from Protocol 1.

-

Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the specific amino acids being coupled.[4]

-

Monitoring (Optional): To check for completion, a small sample of resin can be taken, washed, and subjected to a Kaiser test. A negative test (beads remain colorless/yellow) indicates the absence of free primary amines and a complete reaction.

-

Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

Protocol 3: General Synthesis of an Fmoc-Amino Acid OPfp Ester

This protocol provides a general method for preparing the activated ester from an Fmoc-amino acid using a carbodiimide.

-

Reactant Setup: In a round-bottom flask, dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

-

Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.[3]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid-OPfp ester.[3]

Conclusion

The synergistic use of Fmoc for Nα-protection and OPfp esters for carboxyl activation represents a highly refined and robust strategy for Solid-Phase Peptide Synthesis. The mild, orthogonal deprotection conditions of the Fmoc group, combined with the clean and efficient coupling of stable, pre-activated OPfp esters, provides researchers with a powerful toolkit for the reliable synthesis of complex peptides. This methodology minimizes common side reactions, such as racemization and deletion sequences, ultimately leading to higher purity and yield of the target molecule, a critical consideration in both academic research and the development of peptide-based therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

The Strategic Role of Fmoc-O2Oc-OPfp as a Versatile Linker Molecule in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development and proteomics, the precise assembly and modification of peptides and other biomolecules are paramount. Linker molecules play a crucial role in this process, enabling the conjugation of different molecular entities with desired spacing and properties. This technical guide provides a comprehensive overview of Fmoc-O2Oc-OPfp, a hetero-bifunctional linker molecule widely utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. We will delve into its chemical properties, synthesis, and mechanism of action, and provide detailed experimental protocols for its application. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively leverage this compound in their work.

Introduction to this compound

This compound is the common abbreviation for Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester . This molecule is characterized by three key functional components:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the amine terminus. It is stable under acidic conditions and can be selectively removed with a mild base, typically piperidine, making it ideal for Fmoc-based SPPS.[1][2]

-

O2Oc (8-amino-3,6-dioxaoctanoic acid) linker: A hydrophilic spacer, also known as AEEA (Aminoethoxyethoxyacetic acid).[3][4] This polyethylene glycol (PEG)-like chain enhances the solubility of the resulting conjugate in aqueous media, which can be beneficial for biological applications.[4]

-

OPfp (pentafluorophenyl) ester: A highly reactive activated ester at the carboxyl terminus. This group readily reacts with primary and secondary amines to form stable amide bonds, facilitating efficient coupling to peptides or other molecules.[5]

The combination of these features makes this compound a valuable tool for introducing a flexible and hydrophilic spacer into a target molecule.

Physicochemical and Quantitative Data

The successful application of a chemical reagent relies on a thorough understanding of its properties. The following tables summarize the key physicochemical data for the precursor molecule, Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH), from which this compound is synthesized.

Table 1: Physicochemical Properties of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH)

| Property | Value | Reference(s) |

| Synonyms | Fmoc-AEEA-OH, Fmoc-NH-PEG2-CH2COOH | [3][6] |

| CAS Number | 166108-71-0 | [3] |

| Molecular Formula | C21H23NO6 | [1][7] |

| Molecular Weight | 385.41 g/mol | [7][8] |

| Appearance | White crystalline powder | - |

| Melting Point | 90-92 °C | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |

| Storage | 2-8 °C, inert atmosphere | - |

Table 2: Quantitative Data on Coupling Efficiency in SPPS

While specific yields for this compound coupling are sequence-dependent, the efficiency of SPPS is generally high.

| Parameter | Typical Value | Reference(s) |

| Stepwise Coupling Efficiency | >99% | [9] |

| Overall Yield (for a 10-mer peptide) | >90% (assuming 99% stepwise efficiency) | [9] |

It is important to note that coupling efficiency can be affected by factors such as steric hindrance of the amino acid residues and the solid support used.[10]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the precursor and the application of Fmoc-amino acid-OPfp esters in SPPS.

Synthesis of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH)

The synthesis of the precursor molecule is a prerequisite for obtaining this compound. A general procedure is outlined below.

Materials:

-

8-amino-3,6-dioxaoctanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve 8-amino-3,6-dioxaoctanoic acid in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the reaction mixture with HCl to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Protocol for Coupling of Fmoc-Amino Acid-OPfp Esters in SPPS

This protocol outlines the general steps for coupling an Fmoc-protected and PFP-activated amino acid, such as this compound, to a resin-bound peptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[11]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide.[11]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

-

Coupling:

-

Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

If using, dissolve HOBt (equimolar to the Fmoc-amino acid-OPfp ester) in the same solution.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to detect the presence of free primary amines.[12]

-

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

-

Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

Visualizing Workflows and Logical Relationships

Diagrams are provided below to illustrate the key processes involving this compound.

Conclusion

This compound stands out as a highly effective and versatile linker molecule in the field of bioconjugation and drug development. Its well-defined structure, combining a cleavable protecting group, a hydrophilic spacer, and a highly reactive coupling moiety, provides researchers with a powerful tool for the synthesis of complex biomolecules. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and development settings. As the demand for sophisticated bioconjugates and peptide-based therapeutics continues to grow, the strategic application of such linker molecules will undoubtedly remain a cornerstone of innovation.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc-AEEA [bapeks.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biomatik.com [biomatik.com]

- 6. peptide.com [peptide.com]

- 7. chembk.com [chembk.com]

- 8. 2-(2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)ethoxy)acetic acid | C21H23NO6 | CID 2756092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bot Detection [iris-biotech.de]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Fmoc-O2Oc-OPfp for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O2Oc-OPfp, chemically known as (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate, is a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, comprising a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG)-like spacer, and a pentafluorophenyl (PFP) active ester, offers a versatile platform for covalently linking molecules of interest to biomolecules such as peptides, proteins, and antibodies. This guide provides a comprehensive overview of its core features, quantitative data, experimental protocols, and applications in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Features of this compound

The utility of this compound in bioconjugation stems from the distinct properties of its three key components:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a well-established, base-labile protecting group for primary and secondary amines. Its removal is typically achieved under mild basic conditions, such as treatment with piperidine, which preserves the integrity of most biomolecules. This feature is particularly useful in solid-phase peptide synthesis (SPPS) and for sequential conjugation strategies.

-

O2Oc (8-amino-3,6-dioxaoctanoic acid) Spacer: This hydrophilic PEG-like spacer enhances the aqueous solubility of the molecule and the resulting conjugate. The spacer also provides steric separation between the conjugated molecules, which can help to maintain the biological activity of the biomolecule.

-

OPfp (pentafluorophenyl) Ester: The PFP ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. A key advantage of PFP esters over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugations.[1][2]

Data Presentation

| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Reference |

| Reactivity with Amines | High | High | [1] |

| Stability to Hydrolysis | More stable, especially at neutral to slightly basic pH. | Less stable, with a half-life that decreases significantly as pH increases above 7. | [1][2][3] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | |

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | N/A |

| Parameter | Recommended Condition | Notes | Reference |

| Solvent | Aqueous buffer (e.g., PBS) with a minimal amount of organic co-solvent (DMSO or DMF) to dissolve the reagent. | The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins. | [3] |

| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. Higher pH increases the rate of both reactions. | |

| Molar Excess of Reagent | 2 to 10-fold molar excess over the amine-containing biomolecule. | The optimal ratio should be determined empirically for each specific application. | |

| Reaction Temperature | 4°C to 37°C | Lower temperatures can be used for sensitive biomolecules to minimize degradation. | [3] |

| Reaction Time | 30 minutes to 4 hours at room temperature, or overnight at 4°C. | The progress of the reaction can be monitored by techniques such as HPLC or LC-MS. | |

| Quenching | Addition of a small molecule with a primary amine (e.g., Tris or glycine). | This step consumes any unreacted PFP ester. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Protein Conjugation

This protocol describes the conjugation of this compound to a protein, such as an antibody, via its lysine residues.

Materials:

-

Protein solution (e.g., antibody at 1-5 mg/mL)

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

-

Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the protein size.

Procedure:

-

Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal volume of DMSO or DMF to create a 10-100 mM stock solution.

-

Conjugation Reaction: a. To the protein solution in the Reaction Buffer, add the desired molar excess of the this compound stock solution while gently vortexing. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to quench any unreacted PFP ester.

-

Purification: Remove excess reagent and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

Protocol 2: Fmoc Deprotection

This protocol is for the removal of the Fmoc group to expose a primary amine for further modification.

Materials:

-

Fmoc-protected conjugate

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resuspend: If the conjugate is on a solid support, swell the resin in DMF. If in solution, ensure it is in a compatible solvent.

-

Deprotection: Add the Deprotection Solution to the conjugate and incubate for 20-30 minutes at room temperature.

-

Washing: a. If on a solid support, filter and wash the resin extensively with DMF and DCM. b. If in solution, purification will be required, for example, by precipitation or chromatography, to remove the piperidine and dibenzofulvene byproduct.

-

Confirmation: The removal of the Fmoc group can be confirmed by treating a small aliquot with a ninhydrin solution, which will turn blue in the presence of a free primary amine.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

Caption: Workflow of ADC targeting and payload delivery.

Experimental Workflow: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated targeted protein degradation cycle.

References

Methodological & Application

Application Notes and Protocols for Fmoc-O2Oc-OPfp in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp), also known as Fmoc-AEEA-OPfp, is a valuable reagent in solid-phase peptide synthesis (SPPS). It serves as a hydrophilic linker that can be incorporated into peptide sequences to enhance solubility, improve pharmacokinetic properties, and provide a spacer arm for the attachment of other molecules. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient coupling to the free amine of a resin-bound peptide. These application notes provide a detailed protocol for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Chemical Properties

This compound is a derivative of Fmoc-8-amino-3,6-dioxaoctanoic acid, featuring a key Fmoc protecting group for the amine and a Pfp ester for carboxyl group activation.

| Property | Value | Reference |

| Molecular Formula | C27H22F5NO6 | [1] |

| Molecular Weight | 551.46 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C, desiccated |

Experimental Protocols

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[2]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents for standard amino acid incorporation (e.g., HBTU, HATU)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Kaiser test kit or other ninhydrin-based test

Resin Preparation and Swelling

-

Resin Selection : Choose an appropriate resin based on the desired C-terminal functionality of the peptide.[2] For peptide amides, Rink Amide resin is a common choice.[2]

-

Weighing : Weigh the desired amount of resin into a reaction vessel.

-

Swelling : Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 1 hour at room temperature with gentle agitation.[2]

Standard Fmoc-SPPS Cycle (Prior to this compound Coupling)

This cycle is repeated for each amino acid in the peptide sequence preceding the linker incorporation.

-

Fmoc Deprotection :

-

Drain the solvent from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[2]

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

-

-

Amino Acid Coupling (Standard Amino Acids) :

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or yellow.

-

Wash the resin with DMF (3-5 times).

-

Protocol for Coupling this compound

This protocol follows a standard Fmoc deprotection step to expose the N-terminal amine of the growing peptide chain.

-

Fmoc Deprotection : Perform the Fmoc deprotection as described in the standard cycle above to liberate the N-terminal amine of the peptide-resin.

-

Preparation of this compound Solution :

-

Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF. Minimal volume should be used to ensure a high concentration.

-

-

Coupling Reaction :

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Note : For potentially slow reactions, the addition of 1-hydroxybenzotriazole (HOBt) (1.5 to 3.0 equivalents) can be beneficial in accelerating the coupling of Pfp esters.

-

-

Monitoring the Reaction :

-

After 1-2 hours, take a small sample of the resin beads.

-

Wash the beads thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.

-

-

Washing :

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove any unreacted reagents and by-products.

-

The peptide chain can now be further elongated by repeating the standard Fmoc-SPPS cycle or cleaved from the resin if the synthesis is complete.

Cleavage and Deprotection

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common general-purpose cocktail is:

-

95% Trifluoroacetic acid (TFA)

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

-

-

Cleavage Reaction :

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation :

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

-

Drying and Purification :

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Resin Swelling Time | 1-2 hours | In DMF or DCM. |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10-15 min |

| Standard Amino Acid Equivalents | 3-5 eq. | Relative to resin loading. |

| Standard Coupling Time | 1-2 hours | Monitored by Kaiser test. |

| This compound Equivalents | 1.5-3 eq. | Optimization may be required. |

| This compound Coupling Time | 1-2 hours | Monitored by Kaiser test. |

| Cleavage Time | 2-4 hours | In TFA-based cocktail. |

Visualizations

Chemical Structure of this compound

References

Application Notes and Protocols for Fmoc-O2Oc-OPfp Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Fmoc-O2Oc-OPfp in solid-phase peptide synthesis (SPPS). This compound is an N-terminally Fmoc-protected building block activated at the C-terminus as a pentafluorophenyl (Pfp) ester. While the exact structure of "O2Oc" can vary, it generally refers to a linker or spacer molecule, such as a derivative of aminoethoxyethoxyacetic acid (AEEA), used to introduce specific properties into a peptide, such as increased solubility or modified pharmacokinetic profiles[1]. The use of a pentafluorophenyl ester provides a stable yet highly reactive intermediate for efficient amide bond formation.[2]

Introduction to this compound in Peptide Synthesis

This compound is a valuable reagent in the Fmoc-based solid-phase synthesis of modified peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine in N,N-dimethylformamide (DMF).[3][4] The pentafluorophenyl (Pfp) ester is a highly efficient activating group for the carboxylic acid moiety. This pre-activation strategy offers several advantages:

-

High Reactivity: Pfp esters are highly reactive towards nucleophilic attack by primary amines, leading to efficient peptide bond formation.[2]

-

Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be purified and stored, ensuring high purity of the final peptide.[2]

-

Reduced Racemization: The use of pre-activated esters like OPfp can minimize the risk of racemization, particularly for sensitive amino acids.[5]

-

No Additional Activation Required: As an activated ester, this compound does not require in-situ activation with coupling reagents like carbodiimides, which simplifies the coupling protocol and avoids the formation of by-products such as urea.[2][5]

The coupling reaction involves the nucleophilic attack of the free N-terminal amine of the growing peptide chain (attached to a solid support) on the carbonyl carbon of the Pfp ester of this compound. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. To accelerate the reaction, additives such as N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be utilized.[5][6]

Experimental Protocols

The following protocols are generalized for the use of this compound in manual solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence, the solid support used, and the scale of the synthesis.

Protocol 1: Solid-Phase Coupling of this compound

This protocol describes the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[7]

- Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[3] Allow the resin to swell for at least 30-60 minutes.[6]

- After swelling, drain the solvent.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.[3]

- Agitate the mixture for 15-30 minutes at room temperature.[3]

- Drain the deprotection solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][8]

- Perform a Kaiser test to confirm the presence of a free primary amine.[7]

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

- If an additive is used, dissolve HOBt or HOOBt (1 equivalent relative to the resin loading) in DMF and add it to the this compound solution.[5]

- Add the this compound solution to the deprotected resin.

- Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the specific reactants.[5]

- Monitor the reaction for completeness using a ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[7]

4. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]

- The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol is for cleaving the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

2. Cleavage:

- Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

- Add the cleavage cocktail to the resin in the reaction vessel.

- Agitate the mixture at room temperature for 2-3 hours.[3]

3. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the precipitated peptide.

- Wash the peptide pellet with cold diethyl ether.

- Dry the crude peptide.

- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Data Presentation

The following table summarizes the typical reaction conditions for the coupling of this compound in solid-phase peptide synthesis.

| Parameter | Condition | Notes |

| Solvent | N,N-Dimethylformamide (DMF) | High-quality, amine-free DMF should be used to prevent premature Fmoc deprotection.[8] |

| This compound | 3 equivalents | Based on the initial loading of the resin. |

| Additive (Optional) | HOBt or HOOBt | 1 equivalent. Can accelerate the coupling reaction.[5][6] |

| Base (if required) | N,N-Diisopropylethylamine (DIPEA) | Generally not required for pre-activated OPfp esters, but may be used in some protocols. |

| Temperature | Room Temperature | |

| Reaction Time | 1 hour to overnight | Reaction progress should be monitored (e.g., with a Kaiser test).[5] |

| Agitation | Shaking or bubbling with nitrogen | Ensures proper mixing of reagents with the resin.[8] |

Visualizations

Workflow for SPPS using this compound

Caption: Workflow of a single cycle in solid-phase peptide synthesis incorporating this compound.

This compound Coupling Reaction

References

- 1. Bot Detection [iris-biotech.de]

- 2. bachem.com [bachem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. chem.uci.edu [chem.uci.edu]

Application Note: Step-by-Step Fmoc Deprotection Protocol for Fmoc-O2Oc-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions.[1][2] This orthogonality allows for the selective deprotection of the N-terminal amine, enabling the stepwise elongation of a peptide chain.[2][3] Fmoc-O2Oc-OPfp is a derivative used in peptide synthesis, incorporating a hydrophilic linker (O2Oc) and a pentafluorophenyl (OPfp) ester activating group for efficient coupling reactions.[4] The deprotection of the Fmoc group from this and similar molecules is a critical step in the synthesis workflow.

This application note provides a detailed, step-by-step protocol for the efficient deprotection of the Fmoc group from a resin-bound molecule, exemplified by a synthesis intermediate involving this compound.

Chemical Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine such as piperidine.[5][6]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.[5]

-

β-Elimination: This is followed by a β-elimination reaction, which liberates the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. The DBF is then scavenged by the excess amine in the deprotection solution to form a stable adduct.[5][7]

Experimental Protocol: Fmoc Deprotection

This protocol outlines the manual deprotection of an Fmoc-protected amino acid, such as this compound, attached to a solid-phase resin.

Materials and Equipment:

-

Resin: this compound coupled to a suitable solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin).[8]

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).[2][8][9]

-

Washing Solvent: High-purity, amine-free DMF.[8]

-

Reaction Vessel: A fritted polypropylene syringe or a glass solid-phase synthesis vessel.

-

Shaker or Vortexer: To ensure adequate mixing.

-

Inert Gas: Nitrogen or Argon for bubbling and providing an inert atmosphere.

Procedure:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).

-

Gently agitate the resin for 30-60 minutes at room temperature.[8]

-

-

Solvent Removal:

-

Drain the DMF from the reaction vessel using vacuum or by positive pressure of an inert gas.

-

-

Fmoc Deprotection (First Treatment):

-

Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 1-3 minutes at room temperature.

-

Drain the deprotection solution.

-

-

Fmoc Deprotection (Second Treatment):

-

Resin Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine. Ensure each wash involves adding DMF, agitating for 30-60 seconds, and then draining the solvent completely.[8]

-

-

Confirmation of Deprotection (Optional but Recommended):

-

A qualitative Kaiser test or a Chloranil test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete deprotection. A positive Kaiser test (blue beads) signifies a successful deprotection.

-

The resin with the newly exposed amine is now ready for the next coupling step in the peptide synthesis workflow.

Data Summary

The efficiency of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, and the reaction time. The following table summarizes common deprotection reagents and typical conditions.

| Deprotection Reagent | Concentration in DMF | Typical Reaction Time | Notes |

| Piperidine | 20-50% (v/v) | 5-20 minutes | The most common and standard reagent for Fmoc deprotection.[2][7][10] |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | 10-20 minutes | A less toxic alternative to piperidine with similar efficacy.[6] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | 10-20 minutes | Another alternative to piperidine, though solubility can be a factor.[5] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 2% piperidine | 2-5 minutes | A much stronger, non-nucleophilic base for faster deprotection, often used for difficult sequences. The piperidine is added to scavenge the DBF.[3] |

Visualizing the Workflow

The following diagram illustrates the key steps in the Fmoc deprotection workflow.

Caption: Fmoc deprotection experimental workflow.

Conclusion

This protocol provides a standardized and effective method for the removal of the Fmoc protecting group, a fundamental step in solid-phase peptide synthesis. While 20% piperidine in DMF is the most common reagent, alternatives exist and may be advantageous in specific situations. Adherence to this detailed protocol will help ensure high-quality synthesis outcomes for researchers and professionals in drug development and related fields.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. genscript.com [genscript.com]

- 3. peptide.com [peptide.com]

- 4. Buy this compound (EVT-2541983) | 1263044-39-8 [evitachem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Bot Detection [iris-biotech.de]

- 10. academic.oup.com [academic.oup.com]

The Versatility of Fmoc-O2Oc-OPfp in Modern Drug Discovery: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Fmoc-O2Oc-OPfp, the pentafluorophenyl (OPfp) ester of Fmoc-8-amino-3,6-dioxaoctanoic acid (also known as Fmoc-AEEA-OH), is a valuable bifunctional building block in the field of medicinal chemistry and drug discovery. Its unique structure, combining the temporary Fmoc protecting group, a hydrophilic polyethylene glycol (PEG)-based spacer, and a highly reactive activated ester, makes it a versatile tool for the synthesis of complex biomolecules and targeted therapeutics. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in leveraging this reagent for their drug discovery efforts.

Application Notes

The primary applications of this compound in drug discovery stem from its ability to introduce a flexible and hydrophilic linker into a target molecule. This linker can significantly influence the physicochemical and pharmacological properties of the resulting conjugate.

1. Enhancing Pharmacokinetics of Peptide Therapeutics:

The AEEA linker is widely used to improve the solubility and in vivo stability of peptide-based drugs. By incorporating this hydrophilic spacer, the propensity for aggregation of hydrophobic peptides is reduced, and their circulatory half-life can be extended. A prominent example is in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity. The AEEA linker is attached to a lysine side chain, providing a point of attachment for a fatty acid moiety that promotes binding to serum albumin, thereby prolonging the drug's duration of action.

2. Construction of Antibody-Drug Conjugates (ADCs):

This compound serves as a crucial component in the synthesis of linkers for ADCs.[1][2] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. The AEEA moiety can be part of a cleavable or non-cleavable linker, providing the necessary spacing and solubility to ensure the stability of the ADC in circulation and the efficient release of the payload at the target site.

3. Development of Proteolysis Targeting Chimeras (PROTACs):